(2-((Furan-2-ylmethyl)amino)phenyl)methanol
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Overview
Description
{2-[(furan-2-ylmethyl)amino]phenyl}methanol is an organic compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . This compound features a furan ring, an amino group, and a phenylmethanol moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(furan-2-ylmethyl)amino]phenyl}methanol typically involves the reaction of 2-furylmethylamine with benzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
{2-[(furan-2-ylmethyl)amino]phenyl}methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a secondary amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary amine.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
{2-[(furan-2-ylmethyl)amino]phenyl}methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of {2-[(furan-2-ylmethyl)amino]phenyl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic processes .
Comparison with Similar Compounds
Similar Compounds
{2-[(furan-2-ylmethyl)amino]phenyl}methanol: C12H13NO2
2,2-methylenebisfuran: C9H8O2
N-(3-chloro-phenyl)-2-((furan-2-ylmethyl)-amino)-2-thioxo-acetamide: C13H11ClN2O2S
Uniqueness
{2-[(furan-2-ylmethyl)amino]phenyl}methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring and amino group make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
[2-(furan-2-ylmethylamino)phenyl]methanol |
InChI |
InChI=1S/C12H13NO2/c14-9-10-4-1-2-6-12(10)13-8-11-5-3-7-15-11/h1-7,13-14H,8-9H2 |
InChI Key |
LYEAELATKHPHFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NCC2=CC=CO2 |
Origin of Product |
United States |
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